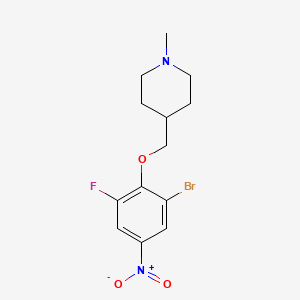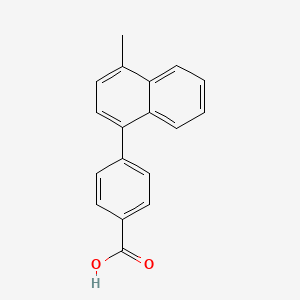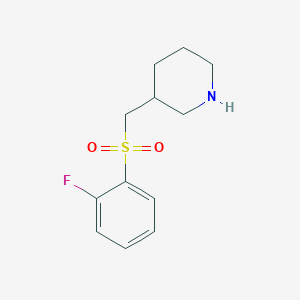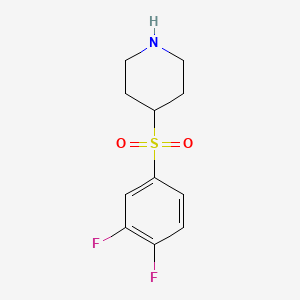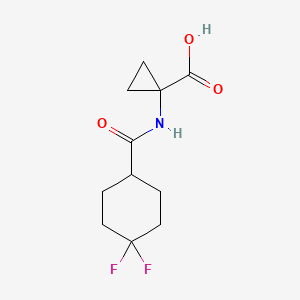
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The cyclopropylmethoxy group is then introduced through a nucleophilic substitution reaction.
Nitration: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-nitrobenzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.
Cyclopropylmethoxylation: Finally, the sulfonamide is reacted with cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(Cyclopropylmethoxy)-5-aminobenzene-1-sulfonamide.
Oxidation: 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its use as a lead compound for developing new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfone: Similar structure but with a sulfone group instead of a sulfonamide.
2-(Cyclopropylmethoxy)-5-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
Uniqueness
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c11-18(15,16)10-5-8(12(13)14)3-4-9(10)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15,16) |
InChI Key |
SFXTUCNSZVKBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


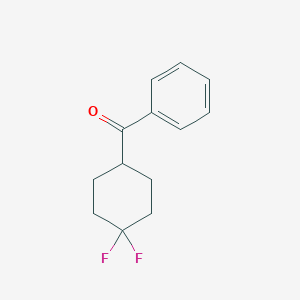
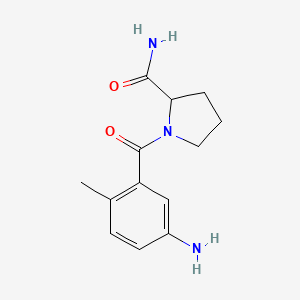



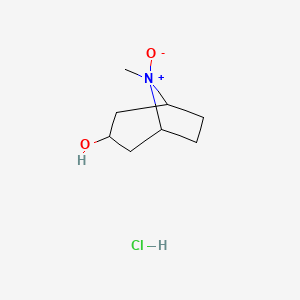

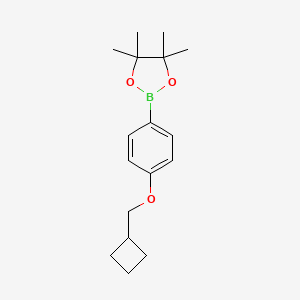
![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
